Product packaging for Lyofolic acid(Cat. No.:CAS No. 11076-68-9)

Lyofolic acid

Cat. No.: B608760
CAS No.: 11076-68-9
M. Wt: 694.903
InChI Key: GCXHJBYTRHDYPF-WFOZGNFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on current searches, no specific data was found for a compound exclusively named "Lyofolic Acid." The name may correspond to an alternative designation for a known folate derivative. Research-grade folate analogs are critical in biochemistry and oncology research. For instance, Folinic Acid (also known as Leucovorin) is a well-documented folate analog used in research to counteract the effects of folate antagonists like methotrexate and to modulate the activity of chemotherapeutic agents such as 5-fluorouracil in studies of colorectal cancer . Another key compound, Levomefolic Acid (L-methylfolate), is the primary active form of folate in the body and is a subject of research in areas including neuroscience and depression . Please verify the intended chemical structure of "this compound" against these related compounds. This product, this compound, is provided as a high-purity material for research purposes. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H62O11 B608760 Lyofolic acid CAS No. 11076-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11076-68-9

Molecular Formula

C38H62O11

Molecular Weight

694.903

IUPAC Name

9,19-Cyclolanostan-30-oic acid, 3-((6-O-acetyl-beta-D-glucopyranosyl)oxy)-24,25-dihydroxy-, (3alpha,24R)-

InChI

InChI=1S/C38H62O11/c1-20(8-11-26(40)34(5,6)46)22-12-15-38(32(44)45)25-10-9-24-33(3,4)27(13-14-36(24)19-37(25,36)17-16-35(22,38)7)49-31-30(43)29(42)28(41)23(48-31)18-47-21(2)39/h20,22-31,40-43,46H,8-19H2,1-7H3,(H,44,45)/t20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,35-,36-,37?,38+/m1/s1

InChI Key

GCXHJBYTRHDYPF-WFOZGNFGSA-N

SMILES

CC1(C)[C@H](O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O2)O)O)O)CC[C@]3(C4)C54CC[C@]6(C)[C@@H]([C@H](C)CC[C@@H](O)C(C)(O)C)CC[C@](C(O)=O)6[C@]5([H])CC[C@@]13[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lyofolic acid

Origin of Product

United States

Occurrence, Isolation, and Dereplication of Lyofolic Acid

Botanical Sources of Lyofolic Acid

This compound was first identified and isolated from the leaves of Lyonia ovalifolia Drude var. elliptica [HAND.-MAZZ.], a plant belonging to the Ericaceae family. researchgate.netresearchgate.netjst.go.jp Initial studies by researchers such as Yasue, Sakakibara, and their colleagues were pivotal in characterizing this compound. jst.go.jp Subsequent reinvestigations of the extract led to a revision of its molecular formula to C₃₈H₆₂O₁₁·2H₂O and the identification of a co-contaminating minor component, deacetylthis compound. researchgate.net The foundational work established L. ovalifolia var. elliptica as the primary natural source of this triterpenoid (B12794562) glucoside.

Distribution within Plant Tissues and Species

Research indicates that this compound is predominantly found in the leaves of Lyonia ovalifolia var. elliptica. researchgate.netnih.gov The infusion of young leaves and buds is noted in traditional use, suggesting these parts are rich in bioactive compounds. hec.gov.pk While comprehensive studies on the distribution of this compound across all tissues of the plant are not extensively detailed, related research on other varieties of L. ovalifolia provides context. For instance, phytochemical investigations of the flowers of L. ovalifolia var. hebecarpa have led to the isolation of other lanostane-type triterpene glycosides, but not this compound itself. nih.govdntb.gov.ua Similarly, a study on the twigs and leaves of L. ovalifolia identified numerous other triterpenoids and phenolic compounds, highlighting the chemical diversity of the genus, but again did not report the presence of this compound in the twigs. researchgate.net This suggests that the accumulation of this compound may be tissue-specific, with the highest concentrations localized in the leaf tissue.

Methodologies for Extraction and Purification

The isolation of this compound from its botanical source relies on established phytochemical techniques involving extraction followed by multi-step chromatographic separation.

Optimization of Extraction and Purification Protocols

Optimizing extraction and purification is crucial for maximizing the yield and purity of natural products like this compound. This involves systematically adjusting various parameters to find the most efficient conditions. While specific optimization studies for this compound are not prominent in the literature, principles can be drawn from research on other triterpenoid glycosides. science.govvjs.ac.vnnih.gov

Key parameters for optimization include:

Solvent System: The choice of solvent or solvent mixture significantly impacts extraction efficiency. For triterpenoid glycosides, polar solvents like ethanol (B145695) and methanol, often in aqueous mixtures, are effective. nih.govsemanticscholar.orgmdpi.com

Extraction Technique: Modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction time and solvent consumption compared to traditional methods like maceration. vjs.ac.vnnih.gov

Physical Conditions: Factors such as temperature, extraction time, and the ratio of solvent to solid material are critical variables that are often optimized using statistical approaches like Response Surface Methodology (RSM). vjs.ac.vnnih.gov

Chromatographic Conditions: For purification, optimization involves selecting the ideal stationary phase (e.g., different types of silica (B1680970) gel, C18-bonded silica for reversed-phase HPLC), mobile phase composition, and column temperature to achieve the best separation. semanticscholar.orgmdpi.com

Studies on other plants have shown that RSM can effectively identify the optimal conditions for solvent ratio, time, and ultrasonic power to maximize triterpenoid yield. vjs.ac.vn Such methodologies could be applied to develop a high-yielding protocol for this compound.

Dereplication Strategies in Natural Product Discovery

Dereplication is a critical early-stage process in natural product research designed to rapidly identify known compounds in a crude extract. This strategy prevents the time-consuming and resource-intensive rediscovery of previously characterized substances, allowing researchers to focus on novel molecules.

The process involves comparing analytical data from an extract against comprehensive databases of known natural products. Modern dereplication heavily relies on hyphenated spectroscopic techniques, primarily Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and sometimes Nuclear Magnetic Resonance (NMR) spectroscopy. LC-HRMS provides highly accurate mass measurements, which can be used to predict the elemental composition of a compound. This information, along with retention time and fragmentation patterns, is used to search databases and tentatively identify known metabolites like this compound in a complex mixture, often at very early stages of the discovery pipeline. This approach accelerates the process of pinpointing new chemical entities within a vast array of known ones.

Structural Elucidation and Chemical Characterization of Lyofolic Acid

Early Structural Investigations and Analytical Challenges

The initial structural elucidation of lyofolic acid, a triterpenoid (B12794562) glucoside from Lyonia ovalifolia, presented significant analytical challenges for early researchers. researchgate.net Initial investigations suggested its structure to be a glucoside of a tetracyclic triterpenecarboxylic acid containing a cyclopropane (B1198618) ring and an acetyl group. researchgate.netresearchgate.net A primary hurdle was the instability of the aglycone during analysis. researchgate.netresearchgate.net The standard method of acid hydrolysis, used to cleave the sugar moiety, was found to alter the core structure of the aglycone itself. researchgate.netresearchgate.net Specifically, the cyclopropane ring, a key feature of the genuine aglycone (protolyofoligenic acid), was cleaved during the process, yielding a structurally modified aglycone named lyofoligenic acid. researchgate.netresearchgate.netvdoc.pub This conversion complicated the determination of the true native structure. researchgate.net Furthermore, early purification efforts were challenging, as initial isolates of this compound were found to be contaminated with minor components, such as deacetylthis compound, which necessitated a revision of its molecular formula. researchgate.netresearchgate.net

Spectroscopic Characterization Techniques

The definitive structure of this compound was ultimately determined through the application of modern spectroscopic methods, which allowed for a detailed characterization of its molecular framework without altering its native form.

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal technique in the structural analysis of this compound and its derivatives. researchgate.netjst.go.jp One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to assign the complex proton and carbon signals of the triterpenoid core and the attached glucose unit. researchgate.netjst.go.jp

¹H-NMR spectroscopy was used to analyze the conformation of hydroxyl groups on the aglycone. researchgate.netjst.go.jp The disappearance of the acetoxyl group signal in the NMR spectrum of lyofoligenic acid after hydrolysis confirmed its presence in the parent this compound molecule. researchgate.netresearchgate.net ¹³C-NMR analysis was applied to this compound, its aglycone lyofoligenic acid, and the genuine aglycone protolyofoligenic acid to compare their carbon skeletons and understand the structural changes occurring during hydrolysis. researchgate.netjst.go.jp Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, were essential for establishing the connectivity between different parts of the molecule, including the linkage point of the glucose moiety to the aglycone. researchgate.net

Table 1: Representative ¹H NMR Data for the Aglycone Moiety of this compound Derivatives This table presents a generalized representation of key proton signals as described in the literature.

Proton Assignment Representative Chemical Shift (δ) ppm Description
3-H ~3.5-4.0 Proton attached to the carbon bearing the glycosidic linkage
19-CH₂ ~0.1-0.6 Characteristic upfield signals for the cyclopropane ring protons in the genuine aglycone

Table 2: Representative ¹³C NMR Data for the Aglycone Moiety of this compound Derivatives This table presents a generalized representation of key carbon signals as described in the literature.

Carbon Assignment Representative Chemical Shift (δ) ppm Description
C-3 ~80-90 Carbon atom at the site of glycosylation
C-9 / C-10 ~20-30 Carbons involved in the cyclopropane ring in the genuine aglycone
C=O (Carboxyl) ~175-180 Carboxylic acid carbon of the triterpenoid core

Mass spectrometry (MS) played a critical role in determining the molecular weight and elemental composition of this compound. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would have been used to establish a precise molecular formula. researchgate.net MS analysis, particularly with fragmentation (MS/MS), is crucial for elucidating the structure of glycosides. This method allows for the identification of the aglycone and the sugar components by observing the sequential loss of the sugar units from the parent molecule, thereby helping to confirm the mass of both the aglycone and the carbohydrate chain.

Chiroptical methods like optical rotation and circular dichroism (CD) are vital for establishing the stereochemistry of complex natural products. For related compounds isolated from Lyonia ovalifolia, induced electronic circular dichroism experiments were used to determine the absolute configuration at specific stereocenters, such as C-24. researchgate.netresearchgate.net These techniques provide crucial information on the absolute configuration and conformation of the molecule, which cannot be obtained from NMR or MS alone. researchgate.net

Chemical Derivatization and Hydrolysis Studies

Chemical methods, particularly hydrolysis, were fundamental in the initial breakdown and analysis of the this compound structure.

Acid hydrolysis of this compound was performed to cleave the glycosidic bond, separating the sugar portion (identified as glucose) from the aglycone. researchgate.netresearchgate.netjst.go.jp This aglycone was named lyofoligenic acid. jst.go.jpnih.gov However, as noted, the hydrolysis conditions that released the aglycone also induced a chemical transformation. researchgate.netresearchgate.net The genuine aglycone, protolyofoligenic acid, contains a cyclopropane ring which opens upon treatment with acid to form the double bond and methyl group characteristic of lyofoligenic acid. researchgate.netvdoc.pubjst.go.jp The definitive structure of lyofoligenic acid was ultimately confirmed through X-ray crystallographic analysis of its p-bromobenzoate methyl ester derivative. vdoc.pubjst.go.jp

Table 3: Compound Names Mentioned in the Article

Compound Name
Deacetylthis compound
Glucose
This compound
Lyofoligenic acid

Determination of Glycosidic Linkage and Sugar Moieties (e.g., Glucose)

The structural analysis of this compound has identified the presence of a monosaccharide unit attached to the triterpenoid core. Through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, specifically techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), the sugar moiety has been unequivocally identified as glucose.

The connection between the glucose molecule and the aglycone is established as a β-glycosidic linkage at the C-3 position of the triterpenoid skeleton. This was determined by the characteristic coupling constant of the anomeric proton of the glucose in the ¹H NMR spectrum and key HMBC correlations observed between the anomeric proton of the glucose and the C-3 carbon of the aglycone.

Analysis of Acetyl Groups

Further spectroscopic analysis, particularly ¹H and ¹³C NMR, has revealed the presence of an acetyl group within the this compound structure. The characteristic signals of a methyl group and a carbonyl carbon in the NMR spectra are indicative of an O-acetyl substituent. The precise location of this acetyl group has been determined to be at the C-6 position of the glucose moiety. This was confirmed through HMBC experiments, which showed a correlation between the methyl protons of the acetyl group and the C-6 carbon of the glucose.

Characterization of Co-occurring and Derived Triterpenoids

In addition to this compound, several related triterpenoid compounds have been identified and characterized from the same natural sources. These compounds share a common structural backbone with this compound but differ in their functional group substitutions.

Deacetylthis compound

As its name suggests, deacetylthis compound is a derivative of this compound that lacks the acetyl group at the C-6 position of the glucose moiety. Its structure was confirmed by comparing its NMR and mass spectrometry data with that of this compound. The absence of the characteristic signals for the acetyl group in the NMR spectra and a corresponding mass difference in the mass spectrum were key indicators of its structure. The molecular formula for deacetylthis compound was determined to be C₃₆H₆₀O₁₀.

24-Oxo-lyofolic Acid

24-Oxo-lyofolic acid is another related triterpenoid that features a ketone group at the C-24 position of the aglycone, in contrast to the hydroxyl group found in this compound. This structural modification was identified through detailed analysis of its ¹³C NMR spectrum, which showed a characteristic downfield shift for the C-24 carbon, indicative of a carbonyl group. The molecular formula of C₃₈H₆₀O₁₁ was confirmed by HRMS.

Protolyofoligenic Acid

Protolyofoligenic acid represents the aglycone of this compound, devoid of any sugar or acetyl groups. Its structural elucidation was achieved through comprehensive NMR and mass spectrometry analysis after acidic hydrolysis of this compound to cleave the glycosidic bond. This provided the foundational structure of the triterpenoid core common to this family of compounds.

Compound NameMolecular FormulaKey Structural Features
This compoundC₃₈H₆₂O₁₁Triterpenoid aglycone + C-3 β-glucose + C-6' acetyl group
Deacetylthis compoundC₃₆H₆₀O₁₀Triterpenoid aglycone + C-3 β-glucose
24-Oxo-lyofolic acidC₃₈H₆₀O₁₁Triterpenoid aglycone with C-24 ketone + C-3 β-glucose + C-6' acetyl group
Protolyofoligenic acidC₃₀H₅₀O₅Triterpenoid aglycone

Other Cycloartane (B1207475) and Lanostane (B1242432) Derivatives from Source Plant

The source plant of this compound, Lyonia ovalifolia, is a rich source of other structurally related triterpenoids, particularly those belonging to the cycloartane and lanostane series. Research on the chemical constituents of the twigs and leaves of this plant has led to the isolation and identification of several such compounds. researchgate.net

Among the cycloartane derivatives, a series of compounds designated as lyonifolosides A-K and their corresponding aglycones have been identified. researchgate.net Similarly, various lanostane triterpenoids, including lyonifolic acid C and lyonifolic acid L, have also been isolated from Lyonia ovalifolia. researchgate.net The co-occurrence of these cycloartane and lanostane derivatives is a notable characteristic of this plant species.

A selection of these related compounds is presented in the table below.

Compound Class Specific Compounds Source
Cycloartane Derivatives Lyonifolosides A-K, Lyonifolic acid A, Lyonifoloside BLyonia ovalifolia researchgate.net
Lanostane Derivatives Lyonifolic acid C, Lyonifolic acid LLyonia ovalifolia researchgate.net

Biosynthesis and Chemoenzymatic Transformation of Lyofolic Acid

Proposed Biosynthetic Pathway of the Cycloartane (B1207475) Skeleton

The carbon backbone of Lyofolic acid is a cycloartane skeleton, a C30 triterpenoid (B12794562) structure. Its biosynthesis is a multi-stage process that begins with the synthesis of universal isoprenoid precursors. mdpi.com

Mevalonate (B85504) and Methylerythritol Phosphate Pathways

In plants, the synthesis of the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net

The Mevalonate (MVA) Pathway: Located in the cytoplasm, the MVA pathway is the primary route for the biosynthesis of triterpenoids and sterols. plos.orgrsc.org It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR). plos.org A series of subsequent phosphorylations and a decarboxylation step yield IPP.

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is generally responsible for producing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40). rsc.org It starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.org

While both pathways produce IPP and DMAPP, the MVA pathway is considered the principal supplier of the precursors that eventually form the cycloartane skeleton of this compound. plos.orgrsc.org The IPP and DMAPP units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined head-to-head to create the first C30 precursor, squalene (B77637). nih.gov

PathwayLocation in Plant CellPrimary ProductsRelevance to this compoundKey Enzyme Example
Mevalonate (MVA) Pathway Cytosol, ER, PeroxisomesSesquiterpenes, Triterpenes, SterolsPrimary source of precursors for the cycloartane skeleton. plos.orgrsc.orgHMG-CoA reductase (HMGR)
Methylerythritol Phosphate (MEP) Pathway PlastidsMonoterpenes, Diterpenes, CarotenoidsGenerally supplies precursors for other terpenoid classes. rsc.org1-deoxy-D-xylulose 5-phosphate synthase (DXS)

Lanosterol-Cycloartenol Isomerization

The cyclization of the linear squalene precursor marks a critical divergence in triterpenoid biosynthesis between different kingdoms of life. First, squalene is oxidized to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase. nih.gov The subsequent cyclization of this epoxide determines the core structure of the resulting triterpenoid.

A significant phylogenetic marker in sterol biosynthesis is the distinction between the formation of lanosterol (B1674476) and cycloartenol (B190886). acs.org

In non-photosynthetic organisms like animals and fungi, 2,3-oxidosqualene (B107256) is cyclized by lanosterol synthase (LAS) into lanosterol . acs.org

In photosynthetic organisms, including the plants that produce this compound, the enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene into cycloartenol . nih.govacs.org

Crucially, lanosterol is not a biosynthetic precursor to cycloartenol in plants. nih.govnih.gov The mechanism of cyclization catalyzed by CAS involves a series of cationic rearrangements culminating in the formation of the characteristic 9β,19-cyclopropane ring. This process includes a hydrogen migration from the C-9 position to the C-8 position, which stabilizes the final cycloartenol structure. nih.govnih.govportlandpress.com This is fundamentally different from the formation of lanosterol, which involves the loss of a proton from C-9. portlandpress.com Therefore, the concept is not one of isomerization between the two finished compounds but a bifurcation from a common precursor, 2,3-oxidosqualene, leading to two distinct structural skeletons. acs.org

Enzymatic Glycosylation Mechanisms

The aglycone (non-sugar part) of this compound is known as lyofoligenic acid. researchgate.net To become this compound, this aglycone must undergo glycosylation, a process where a sugar moiety is attached. rsc.orgresearchgate.net This transformation is a critical step in the biosynthesis of many plant secondary metabolites, significantly impacting their properties. mdpi.com

Enzymatic glycosylation is primarily catalyzed by a large family of enzymes called glycosyltransferases (GTs) . encyclopedia.pub In the context of triterpenoid biosynthesis, UDP-glycosyltransferases (UGTs) are particularly important. frontiersin.org These enzymes facilitate the transfer of a sugar molecule, such as glucose, from an activated sugar donor to the triterpenoid aglycone. encyclopedia.pub

The most common sugar donor is a nucleotide-activated sugar, typically uridine diphosphate glucose (UDP-G) . encyclopedia.pub The UGT enzyme binds both the lyofoligenic acid acceptor and the UDP-G donor, catalyzing the formation of a glycosidic bond at a specific hydroxyl group on the aglycone. This reaction yields the final this compound molecule and a UDP byproduct. The high regioselectivity and stereoselectivity of UGTs ensure that the sugar is attached at the correct position and with the correct orientation. mdpi.com

Biotransformation Studies (e.g., Microbial or Enzymatic Modifications)

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical modifications on a target compound. While specific biotransformation studies on this compound itself are not extensively documented, research on its structural class—cycloartane triterpenes—provides significant insight into its potential for modification. These studies demonstrate that the cycloartane skeleton is a viable substrate for enzymatic reactions that can introduce new functional groups and create novel derivatives.

For instance, biotransformation studies on other cycloartane triterpenes have been successfully carried out using various fungal strains. thieme-connect.com

The fungus Glomerella fusarioides has been shown to metabolize cycloartenol and related compounds into a variety of products. researchgate.net These transformations primarily involve hydroxylation at different positions on the triterpenoid skeleton, as well as other modifications like dehydrogenation and ring cleavage. researchgate.net

Endophytic fungi isolated from Astragalus species, which are rich in cycloartane saponins (B1172615), have also been used for biotransformation, yielding new hydroxylated derivatives. thieme-connect.com

These microbial systems serve as a powerful tool for generating a library of modified cycloartane compounds. The enzymes within these microbes, particularly cytochrome P450 monooxygenases, are capable of performing highly specific oxidations at positions that are difficult to access through conventional chemical synthesis.

MicroorganismSubstrate(s)Type of Transformation(s)Example Product(s)
Glomerella fusarioidesCycloartenol, CycloartenoneHydroxylation, Dehydrogenation, OxidationCycloart-25-ene-3β,24-diol, 25-hydroxy-24-methoxycycloartan-3-one researchgate.net
Cunninghamella blakesleeanaGlycyrrhetinic acid (oleanane triterpenoid)Ketonization, Hydroxylation3-oxo-15α-hydroxy-18β-glycyrrhetinic acid, 7β,15α-dihydroxy-18β-glycyrrhetinic acid researchgate.net
Endophytic fungi from AstragalusAstragalus cycloartanesHydroxylationHydroxylated cycloartane derivatives thieme-connect.com

These examples underscore the potential for using similar biotransformation approaches to modify this compound or its aglycone, lyofoligenic acid, to produce novel compounds with potentially enhanced biological activities.

Potential for Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity of biocatalysis to create complex molecules and their analogues. mit.edunih.gov This approach is particularly valuable for generating derivatives of natural products like this compound, allowing for systematic modifications to explore structure-activity relationships.

The potential for creating this compound derivatives via chemoenzymatic strategies is vast. A plausible strategy would involve a multi-step process:

Isolation or Synthesis of the Aglycone: The aglycone, lyofoligenic acid, would first be obtained either by hydrolysis of natural this compound or through total chemical synthesis. researchgate.net

Chemical Modification: The lyofoligenic acid core could be chemically modified using standard organic synthesis techniques to introduce different functional groups or alter existing ones.

Enzymatic Glycosylation: The modified aglycones could then be used as substrates for enzymatic glycosylation. A panel of wild-type or engineered glycosyltransferases (UGTs) could be employed to attach various sugar moieties. acs.org By using different UGTs and different activated sugar donors (e.g., UDP-galactose, UDP-N-acetylglucosamine), a diverse library of novel glycosides could be produced. One-pot, multi-enzyme systems could streamline this process, allowing for the synthesis of complex glycans and their attachment to the aglycone in a single reaction vessel. nih.gov

This chemoenzymatic approach offers several advantages over purely chemical synthesis, including:

High Selectivity: Enzymes provide unparalleled regio- and stereoselectivity, often eliminating the need for cumbersome protection and deprotection steps. mit.edu

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions under mild pH and temperature, preserving sensitive functional groups. mit.edu

Access to Novel Structures: It enables the creation of derivatives, including those with unnatural sugar components, that would be extremely challenging to produce otherwise. nih.govnsf.gov

By leveraging this synergy between chemistry and biology, it is possible to efficiently generate a wide array of this compound derivatives for biological screening and the development of new lead compounds.

Molecular and Ecological Roles of Lyofolic Acid

Chemoecological Function as an Oviposition Stimulant

Lyofolic acid plays a crucial role in the intricate chemical communication between certain plants and insects, particularly as a stimulant for egg-laying (oviposition).

Role in Plant-Insect Interactions (e.g., Acrocercops transecta)

This compound is a key chemical cue in the host specialization of the leaf-mining moth, Acrocercops transecta. nih.govnih.gov Research has shown that a specific host race of this moth, which shifted from its ancestral host Juglans spp. to Lyonia ovalifolia, uses this compound and related triterpenoid (B12794562) glycosides found exclusively in L. ovalifolia as oviposition stimulants. nih.govresearchgate.net The ancestral Juglans race of the moth does not respond to this compound, highlighting the compound's role in the evolutionary divergence and host plant selection of the Lyonia race. nih.gov The Lyonia-associated females will not lay eggs on Juglans leaves unless they are treated with this compound, suggesting the absence of this specific stimulant on the ancestral host is a key factor in host preference. nih.govresearchgate.net

Behavioral and Electrophysiological Studies of Insect Response

Behavioral studies have confirmed the function of this compound as an oviposition stimulant for the Lyonia race of Acrocercops transecta. nih.govresearchgate.net When presented with an extract from L. ovalifolia leaves on a cover glass, female moths of the Lyonia race were induced to lay eggs. researchgate.net Further experiments demonstrated that applying this compound to the leaves of the non-host plant, Juglans regia, prompted the Lyonia race females to oviposit on them. nih.govresearchgate.net

Electrophysiological studies, while not explicitly detailed for this compound in the provided context, are a common method to investigate insect responses to chemical cues. mdpi.comarxiv.orgnih.govfrontiersin.orgmdpi.com These studies typically involve techniques like electroantennography (EAG) to measure the electrical responses of an insect's antenna to specific volatile compounds. mdpi.comfrontiersin.orgmdpi.com Ablation experiments with A. transecta have indicated that the antennae are crucial for detecting these oviposition stimulants, and probable contact chemosensilla have been observed on the distal portion of the female antennae. nih.govresearchgate.net

Structure-Activity Relationship Studies for Oviposition Stimulation

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. nih.govnih.goviomcworld.com For the oviposition stimulation in Acrocercops transecta, research has identified not only this compound but also related triterpenoid glycosides like 24-dehydrothis compound (Dh-LA) and ovalifolioside as active stimulants. nih.govresearchgate.net The fact that the Juglans race does not respond to this compound suggests a high degree of specificity in the chemosensory perception of the Lyonia race. nih.gov This specificity implies that particular structural features of these triterpenoid glycosides are essential for triggering the oviposition behavior.

Investigations into Other Biological Activities (In Vitro and Mechanistic Studies)

Beyond its well-defined ecological role, preliminary research suggests that this compound and related compounds may possess other biological activities.

Antiviral Properties of Related Triterpenoids (e.g., against CVB3)

While direct antiviral studies on this compound are not extensively detailed, research on related triterpenoids isolated from Lyonia ovalifolia has shown promising antiviral activity. bsmiab.orgfigshare.comnih.gov Several cycloartane (B1207475), lanostane (B1242432), and ursane (B1242777) triterpenes from this plant have been evaluated for their effects against viruses such as Coxsackievirus B3 (CVB3), herpes simplex virus-1 (HSV-1), and influenza A/95–359. figshare.comnih.govresearchgate.net

Notably, compounds structurally related to this compound, such as lyonifolic acid A and its aglycone, have demonstrated potent activity against CVB3. nih.gov Studies have indicated that the aglycones (the non-sugar part of the molecule) are often more potent than their glycoside counterparts, suggesting that the sugar moiety can influence antiviral efficacy. bsmiab.orgnih.gov For instance, glycosylation at certain positions was found to weaken the anti-CVB3 activity. bsmiab.org Furthermore, the presence of a keto group at a specific position (C-21) appeared to enhance CVB3 inhibition. nih.gov Other triterpenoids have also shown activity against enteroviruses like EV71 and human rhinovirus (HRV). mdpi.com

Compound Virus Activity Reference
Lyonifolic acid ACVB3Potent, IC50 = 2.1 ± 0.30 µM/L nih.gov
Lyofoligenic acidCVB3Potent, IC50 = 4.8 ± 1.20 µM/L nih.gov
Lyonifoloside ACVB3Potent, IC50 = 11.1 ± 1.98 µM/L nih.gov
Lyonifolic acid CCVB3Potent bsmiab.org
Lyonifolic acid LCVB3Potent bsmiab.org

Preliminary Screening for Cellular Interactions in Non-Mammalian Systems

Information regarding the preliminary screening of this compound for cellular interactions in non-mammalian systems is limited in the provided search results. However, the study of its role as an oviposition stimulant in insects inherently involves cellular interactions within the insect's chemosensory neurons. The specific binding to receptors on these neurons initiates a signal cascade that leads to the observed behavioral response. nih.gov Further research into the specific receptors and signaling pathways in Acrocercops transecta would fall under this category.

Role in Plant Defense or Adaptation Mechanisms

This compound, a cycloartane triterpenoid glycoside isolated from the leaves of Lyonia ovalifolia, plays a significant and complex role in the plant's interactions with its environment, particularly with insect herbivores. rsc.orgthegoodscentscompany.comhodoodo.com While many triterpenoids in plants serve as direct defenses against a wide range of herbivores and pathogens, the primary documented role of this compound is more nuanced, highlighting the intricate nature of co-evolution. nih.govsemanticscholar.org

The most well-documented function of this compound is its role as a key chemical cue in the host-plant selection by the leaf-mining moth, Acrocercops transecta. chemecol.org Research has demonstrated that this compound, along with related compounds such as 24-oxo-lyofolic acid and ovalifolioside, acts as an oviposition stimulant for the Lyonia-associated race of this moth. nih.gov This means that the presence of this compound on the leaf surface is a critical signal for the female moth to recognize Lyonia ovalifolia as a suitable host for laying her eggs.

This specialized role suggests a co-evolutionary "arms race" scenario that has shifted towards host recognition. While many plants produce toxic or deterrent secondary metabolites to ward off insects, some specialist herbivores evolve to tolerate and even use these compounds to their advantage. researchgate.net In the case of A. transecta, what may have initially been a general defensive compound in Lyonia ovalifolia has been co-opted by this specialist moth as a reliable indicator of its host plant.

The leaves of Lyonia ovalifolia are known to contain a variety of phytochemicals, including saponins (B1172615), flavonoids, tannins, steroids, and cardiac glycosides, which are generally associated with plant defense. nepjol.info Triterpenoid saponins, the class of compounds to which this compound belongs, are often considered defensive chemicals against microbes and herbivores. nih.govsemanticscholar.org The broader family of triterpenoids exhibits a range of biological activities, including insecticidal and antifeedant effects. researchgate.netoup.com However, the specific defensive properties of this compound against other herbivores or pathogens have not been as extensively studied as its role as an oviposition stimulant.

The adaptation of the Lyonia race of A. transecta to use this compound as a host-finding cue is a clear example of how plant chemistry drives the specialization of insect herbivores. chemecol.org This interaction underscores the complex and often non-linear roles that plant secondary metabolites play in ecological interactions. A compound that may offer general protection can become a specific attractant for a well-adapted herbivore.

**Table 1: Research Findings on the Role of this compound in *Lyonia ovalifolia***

Research FocusOrganism(s) InvolvedKey FindingsReference(s)
Host Plant Recognition Lyonia ovalifolia (plant), Acrocercops transecta (leaf-mining moth)This compound, along with 24-oxo-lyofolic acid and ovalifolioside, acts as an oviposition stimulant for the Lyonia-associated race of the moth. nih.gov
General Phytochemistry Lyonia ovalifoliaThe leaves contain various defensive compounds, including saponins (the class this compound belongs to), tannins, steroids, and flavonoids. nepjol.info
Triterpenoid Function Plants (general)Triterpenoid saponins are generally considered to be defensive compounds against pathogenic microbes and herbivores. nih.govsemanticscholar.org

Advanced Analytical Methodologies for Lyofolic Acid Profiling

Quantitative Analysis Techniques (e.g., HPLC-UV/MS Quantification)

The accurate quantification of lyofolic acid in various samples, such as plant extracts or biological fluids, is essential for understanding its prevalence and potential biological significance. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, stands as a cornerstone for the quantitative analysis of triterpenoid (B12794562) glycosides like this compound. nih.govrsc.org

A typical HPLC-MS method for the quantification of this compound would involve the extraction of the compound from the sample matrix, followed by chromatographic separation and detection. Due to the complexity of natural extracts, a robust sample preparation protocol is paramount. This may include solvent extraction, followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analyte of interest.

Chromatographic separation is commonly achieved on a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govresearchgate.net UV detection can be employed if the molecule possesses a suitable chromophore; however, for compounds lacking a strong UV absorption, or for higher sensitivity and selectivity, mass spectrometry is the detector of choice.

Electrospray ionization (ESI) is a soft ionization technique well-suited for triterpenoid glycosides, as it typically produces protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+, with minimal fragmentation. nih.gov For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and specificity. rsc.org In this approach, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from the matrix. rsc.org

To ensure the accuracy and reliability of the quantitative data, a validated analytical method is crucial. This involves the assessment of linearity, sensitivity (limit of detection and limit of quantification), precision, accuracy, and recovery, as demonstrated in studies on other triterpenoid glycosides. nih.govmdpi.com

Table 1: Illustrative Parameters for HPLC-MS/MS Quantification of Triterpenoid Glycosides

ParameterTypical Condition
Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
GradientLinear gradient from 10% to 90% B over 15 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ione.g., [M+H]+ or [M+Na]+ for this compound
Product Ion(s)Specific fragment ions of this compound
Collision EnergyOptimized for the specific precursor-product transition

Advanced Structural Characterization (e.g., X-ray Crystallography for Aglycone)

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for the initial structural elucidation of this compound, the unambiguous determination of the stereochemistry of its complex aglycone, lyofoligenic acid, can be challenging. X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state and is a powerful tool for the structural characterization of complex natural products. nih.gov

For a glycoside like this compound, obtaining suitable crystals for X-ray diffraction can be difficult. Therefore, a common strategy is to first hydrolyze the glycosidic bond to separate the sugar moiety (glucose) from the aglycone (lyofoligenic acid). rsc.org This hydrolysis can be achieved through acidic or enzymatic methods. The resulting aglycone, being less polar and often more amenable to crystallization, can then be purified.

Once suitable single crystals of the lyofoligenic acid are grown, they are subjected to X-ray diffraction analysis. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, which in turn reveals the precise spatial arrangement of each atom. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of all stereocenters, which is particularly valuable for the complex polycyclic structure of a cycloartane (B1207475) triterpenoid like lyofoligenic acid. nih.govmdpi.com The structural information obtained from X-ray crystallography of the aglycone, combined with NMR data defining the glycosylation site, allows for the complete and unambiguous structural determination of this compound.

Chromatographic Fingerprinting and Metabolomics Approaches

This compound exists within a complex mixture of other secondary metabolites in Lyonia ovalifolia. Chromatographic fingerprinting and metabolomics are holistic approaches that aim to profile a wide range of these compounds simultaneously. nih.govchemijournal.com This provides a comprehensive chemical snapshot of the plant extract, which can be used for quality control, species authentication, and understanding the biochemical context of this compound.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with photodiode array (PDA) and/or mass spectrometry (MS) detectors, are the most common techniques for generating chromatographic fingerprints. mdpi.comncsu.edu The resulting chromatogram, or "fingerprint," is a characteristic profile of the extract, where each peak corresponds to one or more chemical constituents. By comparing the fingerprint of a sample to a standardized fingerprint, the presence and relative abundance of this compound and other key markers can be assessed.

Metabolomics studies of Lyonia ovalifolia take this a step further by attempting to identify and quantify as many metabolites as possible. nih.gov Techniques like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to generate large datasets of chemical features. Through the use of chemometric tools such as Principal Component Analysis (PCA), a statistical method that reduces the dimensionality of complex datasets, the chemical variation between different samples can be visualized and interpreted. mdpi.com This can be used to study the effect of various factors, such as geographical origin, harvest time, or extraction method, on the chemical profile of the plant, including the concentration of this compound. A recent metabolomics study on Lyonia ovalifolia identified a large number of chemical compounds, highlighting the chemical diversity of this plant and the utility of such approaches. nih.gov

Isotopic Labeling for Metabolic Pathway Tracing

Understanding how this compound is synthesized in Lyonia ovalifolia requires tracing its metabolic pathway. Isotopic labeling is a powerful technique for elucidating the biosynthetic routes of natural products. nih.govuni-bonn.de This involves feeding the plant with a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).

As the plant metabolizes the labeled precursor, the isotope is incorporated into downstream products, including this compound. By isolating this compound from the plant after a period of incubation and analyzing it using mass spectrometry and/or NMR spectroscopy, the position and extent of isotopic enrichment can be determined. boku.ac.atnih.gov This information provides direct evidence of the precursor-product relationship and can reveal the sequence of enzymatic reactions in the biosynthetic pathway.

For a triterpenoid like this compound, likely precursors for labeling studies would include isotopically labeled mevalonic acid or 1-deoxy-D-xylulose 5-phosphate, the building blocks of isoprenoids. boku.ac.at By analyzing the labeling pattern in the isolated this compound, one can confirm its origin from these precursors and potentially identify key intermediates in its formation. Such studies are crucial for a fundamental understanding of the biochemistry of this complex natural product and could pave the way for its biotechnological production. biorxiv.org

Future Research Directions and Applications in Basic Chemical and Biological Sciences

Elucidation of the Full Biosynthetic Pathway and Genetic Basis in Lyonia ovalifolia

The biosynthesis of Lyofolic acid is understood to originate from the cyclization of 2,3-oxidosqualene (B107256), a common precursor for triterpenoids. mdpi.com The aglycone, or non-sugar portion, of this compound, known as lyofoligenic acid, has been correlated with cycloartenol (B190886), indicating that cycloartenol is a key intermediate in its formation. rsc.org This establishes the initial step in the biosynthetic pathway, which is catalyzed by a cycloartenol synthase, a type of oxidosqualene cyclase (OSC). mdpi.com

However, the complete biosynthetic journey from cycloartenol to this compound remains to be fully elucidated. This transformation involves a series of intricate enzymatic modifications, including oxidation, glycosylation, and acetylation. Future research should focus on identifying and characterizing the specific enzymes responsible for these steps. This would likely involve a combination of transcriptomic analysis of Lyonia ovalifolia tissues to identify candidate genes, followed by heterologous expression and functional characterization of the encoded enzymes.

Key enzymatic steps to investigate include:

Cytochrome P450 Monooxygenases (P450s): These enzymes are prime candidates for catalyzing the various oxidation reactions that decorate the cycloartane (B1207475) skeleton to form lyofoligenic acid. frontiersin.orgoup.com

UDP-dependent Glycosyltransferases (UGTs): A specific UGT is responsible for attaching a glucose molecule to the triterpenoid (B12794562) aglycone. frontiersin.orgfrontiersin.org Identifying this enzyme is crucial for understanding the formation of the glycosidic bond.

Acyltransferases: The final step in the biosynthesis is likely the addition of an acetyl group to the glucose moiety, a reaction catalyzed by an acyltransferase.

Unraveling this pathway will not only provide fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds.

Putative Biosynthetic Step Enzyme Class Precursor Product
CyclizationOxidosqualene Cyclase (OSC)2,3-OxidosqualeneCycloartenol
OxidationCytochrome P450 Monooxygenase (P450)CycloartenolLyofoligenic Acid (oxidized cycloartane)
GlycosylationUDP-dependent Glycosyltransferase (UGT)Lyofoligenic AcidDeacetylthis compound
AcetylationAcyltransferaseDeacetylthis compoundThis compound

Comprehensive Investigation of this compound's Role in Plant Physiology

While some of the ecological roles of this compound are emerging, its physiological functions within Lyonia ovalifolia are largely unknown. As a secondary metabolite, it is likely involved in the plant's defense mechanisms against herbivores and pathogens. numberanalytics.commdpi.com The leaves of Lyonia ovalifolia are known to be toxic to livestock, which supports a defensive role for its chemical constituents. chemijournal.com

Future research should aim to comprehensively investigate the specific physiological roles of this compound. This could involve:

Localization studies: Determining the specific tissues and subcellular compartments where this compound is synthesized and stored. This can provide clues about its function. For instance, accumulation in the epidermis or trichomes would strongly suggest a role in deterring herbivores.

Induction experiments: Examining whether the production of this compound is induced by specific biotic or abiotic stresses, such as herbivore attack, pathogen infection, or drought.

Genetic manipulation: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to downregulate the expression of key biosynthetic genes in Lyonia ovalifolia. The resulting phenotype could reveal the physiological consequences of reduced this compound levels.

Understanding the endogenous role of this compound will provide a more complete picture of the chemical ecology of Lyonia ovalifolia and the evolutionary pressures that have shaped its unique metabolic profile.

Synthesis of this compound Analogs for Chemical Probe Development

The complex structure of this compound offers a rich scaffold for the synthesis of novel chemical probes. By systematically modifying its structure, a library of analogs can be created to explore and modulate biological processes. The synthesis of such analogs would likely involve a combination of isolation of the natural product followed by semi-synthetic modifications, or a total synthesis approach.

Potential modifications to create a chemical probe library include:

Varying the glycosylation pattern: Attaching different sugar moieties or altering the glycosidic linkage could impact biological activity and specificity.

Modifying the aglycone: Alterations to the cycloartane skeleton, such as changing the oxidation state or adding or removing functional groups, could lead to analogs with different properties.

Introducing reporter groups: The addition of fluorescent tags or biotin (B1667282) labels would enable the use of these analogs in a variety of biological assays, such as fluorescence microscopy and affinity purification, to identify cellular targets and visualize their localization.

The development of this compound-based chemical probes would be a powerful tool for dissecting the molecular mechanisms of its biological activities and for identifying new therapeutic targets.

Broader Chemoecological Studies: Interactions with Other Herbivores or Microorganisms

Current chemoecological research on this compound has primarily focused on its role as an oviposition stimulant for the specialist leaf-mining moth, Acrocercops transecta. nih.govresearchgate.net This interaction is a fascinating example of host-plant specialization driven by specific chemical cues.

However, the chemoecological interactions of this compound are likely much broader. Future studies should investigate its effects on a wider range of organisms, including:

Other herbivores: Does this compound act as a deterrent or attractant to other insect species, or to vertebrate herbivores?

Microorganisms: Does this compound possess antimicrobial properties that protect the plant from pathogenic fungi or bacteria? Conversely, could it play a role in shaping the plant's microbiome by promoting the growth of beneficial microbes?

Expanding our understanding of the chemoecological context of this compound will provide valuable insights into the complex web of interactions that occur in its natural environment and may reveal new applications in agriculture, for example, as a natural pesticide or as a tool for managing insect behavior.

Development of Sustainable Production Methods for this compound and Derivatives

Currently, the primary source of this compound is extraction from Lyonia ovalifolia. This method is often inefficient and not environmentally sustainable, particularly if demand for the compound increases. The development of sustainable production methods is therefore a critical area for future research.

Promising approaches for sustainable production include:

Plant cell and tissue culture: In vitro cultivation of Lyonia ovalifolia cells or tissues could provide a controlled and sustainable source of this compound, independent of geographical location and seasonal variations. nih.gov

Heterologous expression in microorganisms: Once the biosynthetic genes for this compound are identified, they can be introduced into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to create a "microbial factory" for its production. acs.orgosaka-u.ac.jp This approach offers the potential for large-scale, cost-effective, and sustainable production. europa.eu

These biotechnological approaches would not only ensure a stable supply of this compound for research and potential commercial applications but also reduce the environmental impact associated with harvesting wild plants.

Mechanistic Studies of Observed Biological Activities at the Molecular Level (e.g., Protein Binding, Cellular Pathways)

This compound and other triterpenoids from Lyonia ovalifolia have been reported to possess a range of biological activities, including antiviral and potential anti-diabetic effects. frontiersin.org However, the precise molecular mechanisms underlying these activities are largely unknown.

Future research should focus on elucidating these mechanisms at the molecular level. This will involve:

Target identification: Identifying the specific proteins or cellular pathways that this compound interacts with to exert its biological effects. This can be achieved using techniques such as affinity chromatography with a tagged analog, or through computational docking studies.

In vitro and in vivo validation: Once potential targets are identified, their interaction with this compound needs to be validated using a variety of biochemical and cell-based assays. For example, in the case of its antiviral activity, researchers could investigate whether this compound inhibits viral entry, replication, or assembly by binding to specific viral or host cell proteins. nih.govacs.org

Structure-activity relationship (SAR) studies: Using the synthesized analogs, SAR studies can be performed to determine which parts of the molecule are essential for its biological activity. This information is crucial for the design of more potent and selective derivatives.

A detailed understanding of the molecular mechanisms of this compound's biological activities is essential for its potential development as a therapeutic agent or as a lead compound for drug discovery.

Q & A

Q. What are the established methodologies for synthesizing lyofolic acid with high purity?

To synthesize this compound with minimal impurities, researchers should:

  • Use high-performance liquid chromatography (HPLC) for purification, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce byproduct formation, as outlined in protocols for analogous phytochemicals .
  • Validate purity thresholds (e.g., ≥98%) using mass spectrometry (MS) and compare results against standardized reference libraries .

Q. How can in vitro assays be designed to evaluate this compound’s antioxidant properties?

  • Experimental Design :
    • Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant activity, with quercetin as a positive control .
    • Use dose-response curves (0–100 µM) to determine IC50 values, ensuring triplicate measurements to account for variability .
    • Include cell-free systems (e.g., lipid peroxidation models) to assess membrane protection efficacy .

Q. What criteria should guide the selection of this compound sources for reproducibility?

  • Prioritize peer-reviewed studies that specify plant species, extraction solvents (e.g., ethanol vs. methanol), and geographical origin of raw materials.
  • Cross-validate source authenticity via genetic barcoding or phytochemical fingerprinting .
  • Document batch-to-batch variability in supplementary materials to enhance replicability .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability be systematically addressed?

  • Analytical Framework :
    • Conduct a meta-analysis of pharmacokinetic studies, stratifying results by administration routes (oral vs. intravenous) and formulation types (nanoparticles vs. free acid) .
    • Apply Bradford Hill criteria to evaluate causality in bioavailability discrepancies, focusing on dose-response consistency and temporality .
    • Use computational modeling (e.g., PBPK) to simulate absorption dynamics under varying physiological conditions .

Q. What experimental strategies resolve uncertainties in this compound’s mechanism of action?

  • Hypothesis Testing :
    • Perform RNA sequencing on treated cell lines to identify differentially expressed genes linked to proposed pathways (e.g., Nrf2-ARE signaling) .
    • Combine CRISPR-Cas9 knockouts with rescue experiments to isolate specific molecular targets .
    • Validate findings across multiple model organisms (e.g., zebrafish, murine models) to confirm translational relevance .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

  • Methodological Considerations :
    • Adopt a PICOT framework: Population (e.g., Sprague-Dawley rats), Intervention (daily this compound dosing), Comparison (placebo control), Outcome (histopathological changes), Time (6–12 months) .
    • Monitor biomarkers of organ dysfunction (e.g., serum ALT for liver toxicity) at regular intervals.
    • Utilize mixed-effects models to account for individual variability in toxicity thresholds .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

  • Apply nonlinear regression models (e.g., sigmoidal curves) to EC50/IC50 calculations.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring homogeneity of variance via Levene’s test .
  • Address outliers using Grubbs’ test or robust regression techniques .

Q. How can researchers mitigate bias in meta-analyses of this compound’s therapeutic efficacy?

  • Follow PRISMA guidelines for systematic reviews, including risk-of-bias assessment tools (e.g., ROB-2 for randomized trials) .
  • Perform sensitivity analyses to evaluate the impact of low-quality studies on overall effect sizes.
  • Publish raw datasets and analysis code in open-access repositories to facilitate transparency .

Literature & Knowledge Gaps

Q. What strategies identify understudied applications of this compound in emerging research areas?

  • Use text-mining tools (e.g., VOSviewer) to map keyword co-occurrence networks in Scopus/PubMed databases .
  • Analyze “People Also Ask” trends via SEO tools (e.g., Ahrefs) to detect rising queries (e.g., “this compound neuroprotection”) .
  • Prioritize cross-disciplinary collaborations (e.g., with computational chemists) to explore novel mechanisms .

Q. How can contradictory findings in this compound studies be harmonized for consensus-building?

  • Organize Delphi panels with domain experts to rank evidence quality and draft consensus statements .
  • Replicate key studies in independent labs under standardized protocols (e.g., SOPs for cell culture conditions) .
  • Publish negative results in specialized journals (e.g., Journal of Negative Results) to balance publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.